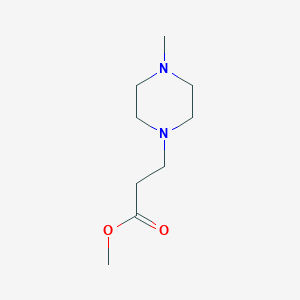

Methyl 3-(4-Methylpiperazin-1-yl)propanoate

Description

The exact mass of the compound Methyl 3-(4-Methylpiperazin-1-yl)propanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-(4-Methylpiperazin-1-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(4-Methylpiperazin-1-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(4-methylpiperazin-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-10-5-7-11(8-6-10)4-3-9(12)13-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPYHLNXLZTGEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480307 | |

| Record name | Methyl 3-(4-Methylpiperazin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33544-40-0 | |

| Record name | Methyl 3-(4-Methylpiperazin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-(4-methylpiperazin-1-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 3-(4-Methylpiperazin-1-yl)propanoate" CAS number 33544-40-0 properties

An In-Depth Technical Guide to Methyl 3-(4-Methylpiperazin-1-yl)propanoate (CAS: 33544-40-0)

Abstract

This technical guide provides a comprehensive scientific overview of Methyl 3-(4-Methylpiperazin-1-yl)propanoate, CAS number 33544-40-0. This bifunctional molecule, incorporating a tertiary amine-rich N-methylpiperazine core and a reactive methyl ester terminus, is a valuable building block in modern medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, detail a robust synthetic pathway grounded in the aza-Michael addition, predict its spectroscopic signature, and discuss its reactivity and strategic applications in the synthesis of complex pharmaceutical intermediates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Core Chemical Identity and Physicochemical Properties

Methyl 3-(4-Methylpiperazin-1-yl)propanoate is a clear liquid at room temperature. Its structure is defined by a propanoate methyl ester linked to one of the nitrogen atoms of a 1-methylpiperazine ring. This unique arrangement makes it a useful intermediate for introducing a hydrophilic, yet sterically defined, N-methylpiperazine moiety into larger molecules.

Structural Representation

Caption: Chemical Structure of Methyl 3-(4-Methylpiperazin-1-yl)propanoate.

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 33544-40-0 | |

| Molecular Formula | C₉H₁₈N₂O₂ | |

| Molecular Weight | 186.25 g/mol | Calculated |

| IUPAC Name | methyl 3-(4-methylpiperazin-1-yl)propanoate | |

| Synonyms | methyl 3-(4-methyl-1-piperazinyl)propanoate | |

| Physical Form | Liquid | |

| Storage Temperature | Room Temperature | |

| InChI Key | GAPYHLNXLZTGEH-UHFFFAOYSA-N | |

| InChI | 1S/C9H18N2O2/c1-10-5-7-11(8-6-10)4-3-9(12)13-2/h3-8H2,1-2H3 |

Synthesis and Mechanistic Insights

The most efficient and industrially scalable synthesis of this compound is achieved via an aza-Michael addition (or conjugate addition) reaction. This method is favored for its high atom economy and typically clean reaction profile.

Synthesis Principle: The Aza-Michael Addition

The synthesis involves the nucleophilic attack of the secondary amine in 1-methylpiperazine onto the electron-deficient β-carbon of the α,β-unsaturated ester, methyl acrylate. The reaction is driven by the formation of a stable carbon-nitrogen bond. Unlike reactions with unsubstituted piperazine where di-alkylation is a significant concern[1], the use of 1-methylpiperazine as a starting material inherently prevents this side reaction, as one nitrogen is already a tertiary amine, simplifying the reaction outcome and subsequent purification.

Experimental Workflow Diagram

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

-

Materials:

-

1-Methylpiperazine (1.0 eq)

-

Methyl Acrylate (1.0-1.1 eq)

-

Methanol (optional, as solvent)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Reaction flask, magnetic stirrer, addition funnel, condenser

-

-

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 1-methylpiperazine. If a solvent is used, dissolve the 1-methylpiperazine in methanol. Place the flask in an ice bath to control the initial exotherm.

-

Reagent Addition: Add methyl acrylate dropwise to the stirred solution of 1-methylpiperazine over 30-60 minutes. The reaction is exothermic, and maintaining a low temperature during addition is crucial to prevent uncontrolled polymerization of the acrylate.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent (if used) and any unreacted methyl acrylate.

-

Purification: The resulting crude oil is typically of high purity. For exacting applications, it can be further purified by vacuum distillation to yield the final product, Methyl 3-(4-Methylpiperazin-1-yl)propanoate, as a clear liquid.

-

Spectroscopic and Analytical Characterization

While public repositories of spectral data for this specific compound are limited, its structure allows for a confident prediction of its spectroscopic signature, which is essential for quality control and structural confirmation.

Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

| ¹H NMR | N-CH₃ | ~2.2-2.3 ppm (s, 3H) | Singlet for the methyl group on the piperazine nitrogen. |

| N-(CH₂ -CH₂ )-N | ~2.4-2.6 ppm (m, 8H) | Overlapping multiplets for the eight equivalent protons of the piperazine ring. | |

| N-CH₂ -CH₂ | ~2.7-2.8 ppm (t, 2H) | Triplet for the methylene group adjacent to the piperazine nitrogen. | |

| CH₂-CH₂ -C=O | ~2.5-2.6 ppm (t, 2H) | Triplet for the methylene group adjacent to the carbonyl. | |

| O-CH₃ | ~3.6-3.7 ppm (s, 3H) | Singlet for the methyl ester protons. | |

| ¹³C NMR | C =O | ~172-174 ppm | Carbonyl carbon of the ester group. |

| Piperazine Ring Carbons | ~52-56 ppm | Multiple signals for the carbons of the piperazine ring. | |

| C H₂-C=O | ~31-33 ppm | Methylene carbon alpha to the carbonyl. | |

| O-C H₃ | ~51-52 ppm | Methyl carbon of the ester. | |

| N-C H₃ | ~45-47 ppm | Methyl carbon on the piperazine nitrogen. | |

| Mass Spec (EI) | [M]⁺ | 186.14 m/z | Molecular ion peak corresponding to the molecular formula C₉H₁₈N₂O₂. |

| Fragmentation | m/z 99, 87, 58 | Common fragments would include the N-methylpiperazine-CH₂⁺ fragment and loss of the methoxycarbonyl group. | |

| IR | C=O Stretch | ~1735-1745 cm⁻¹ (strong) | Characteristic strong absorption for the ester carbonyl group. |

| C-H Stretch | ~2800-3000 cm⁻¹ | Aliphatic C-H stretching vibrations. | |

| C-O Stretch | ~1150-1250 cm⁻¹ | C-O stretching of the ester. |

Reactivity, Applications, and Drug Development Context

The utility of Methyl 3-(4-Methylpiperazin-1-yl)propanoate stems from the predictable reactivity of its ester functional group and the valuable pharmacokinetic properties imparted by the N-methylpiperazine scaffold.

Core Reactivity

With both piperazine nitrogens being tertiary, the primary site for further synthetic elaboration is the methyl ester. This group can undergo several key transformations:

-

Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidic workup readily converts the ester to the corresponding carboxylic acid, 3-(4-methylpiperazin-1-yl)propanoic acid.[2] This acid is a crucial intermediate for amide bond formation.

-

Amidation: The carboxylic acid can be coupled with a wide variety of primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HOBt, HATU) to generate a diverse library of amide derivatives.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, 3-(4-methylpiperazin-1-yl)propan-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Role as a Strategic Building Block

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of biological systems.[3][4] This compound serves as an efficient building block to introduce the N-methylpiperazine moiety, which is often used to:

-

Enhance Aqueous Solubility: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, significantly improving the solubility and bioavailability of a parent molecule.[3]

-

Modulate Pharmacokinetics: The piperazine unit can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Serve as a Linker: The three-carbon chain acts as a flexible spacer, allowing chemists to connect the N-methylpiperazine headgroup to another pharmacophore or molecular fragment without introducing steric hindrance.

This scaffold is relevant in the development of agents for CNS disorders, as well as anticancer and antiviral therapies.[4] For example, related piperazine derivatives have been explored as selective kappa opioid receptor antagonists.[5]

Safety and Handling

Methyl 3-(4-Methylpiperazin-1-yl)propanoate is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

GHS Hazard Information

| Pictograms | |

| Signal Word | Danger |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H318: Causes serious eye damage.H332: Harmful if inhaled.H335: May cause respiratory irritation. |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338+P310 |

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[7]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

References

- (N/A)

- BenchChem. Application Notes and Protocols: Methyl 3-(piperazin-1-yl)

- Sigma-Aldrich. methyl 3-(4-methylpiperazin-1-yl)

- BenchChem. An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)

- BenchChem. An In-depth Technical Guide to Methyl 3-(piperazin-1-yl)

- Fisher Scientific.

- (N/A)

- Fisher Scientific.

- Key Organics.

- (N/A)

- ChemicalBook. 3-(4-methylpiperazin-1-yl)propanoic acid | 55480-45-0.

- (N/A)

- (N/A)

- (N/A)

- (N/A)

- (N/A)

- (N/A)

- National Institutes of Health (NIH). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-(4-methylpiperazin-1-yl)propanoic acid | 55480-45-0 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. keyorganics.net [keyorganics.net]

- 7. fishersci.com [fishersci.com]

A Technical Guide to Methyl 3-(4-Methylpiperazin-1-yl)propanoate: A Versatile Building Block for Modern Medicinal Chemistry

Introduction: The Strategic Value of the 4-Methylpiperazine Moiety

In the landscape of modern drug discovery, certain molecular fragments appear with remarkable frequency, earning the designation of "privileged scaffolds." The piperazine ring is a quintessential example of such a scaffold, present in a vast number of biologically active compounds and FDA-approved drugs across numerous therapeutic areas.[1][2] Its prevalence is not coincidental; the piperazine moiety often imparts favorable physicochemical properties to a drug candidate, such as enhanced aqueous solubility and an improved pharmacokinetic profile.[3] The basic nitrogen atoms can be protonated at physiological pH, aiding in solubility and potential interactions with biological targets.[3]

Within this class, the N-methylated piperazine group is particularly significant. The methyl group caps one of the reactive nitrogen atoms, preventing unwanted metabolic N-dealkylation at that position and directing further synthetic modifications to the remaining secondary amine. This guide focuses on Methyl 3-(4-Methylpiperazin-1-yl)propanoate , a bifunctional building block that strategically combines the benefits of the 4-methylpiperazine core with a reactive ester handle. This unique combination allows for its facile incorporation into target molecules, serving as a versatile linker or a key pharmacophoric element. This document provides a comprehensive overview of its synthesis, key chemical transformations, and strategic applications in medicinal chemistry.

Physicochemical Properties

A clear understanding of a building block's fundamental properties is essential for its effective use in synthesis. The key physicochemical data for Methyl 3-(4-Methylpiperazin-1-yl)propanoate are summarized below.

| Property | Value |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | methyl 3-(4-methylpiperazin-1-yl)propanoate |

| SMILES | CN1CCN(CC1)CCC(=O)OC |

| InChI Key | ZXVIMWQXEVEKAI-UHFFFAOYSA-N |

| Related CAS Numbers | 7148-05-2 (Ethyl ester)[4][5], 55480-45-0 (Carboxylic acid)[6][7] |

| Appearance | Typically a liquid |

Synthesis of the Core Building Block

Synthetic Strategy: Aza-Michael Addition

The most direct and efficient method for synthesizing Methyl 3-(4-Methylpiperazin-1-yl)propanoate is the aza-Michael addition (or conjugate addition) of 1-methylpiperazine to methyl acrylate.[8] This reaction involves the nucleophilic attack of the secondary amine of 1-methylpiperazine onto the electron-deficient β-carbon of the α,β-unsaturated ester.

A significant advantage of using 1-methylpiperazine as the starting material is the inherent regioselectivity of the reaction. One nitrogen atom is already a tertiary amine, rendering it non-nucleophilic under these conditions. Consequently, the reaction proceeds selectively at the secondary amine, preventing the formation of di-substituted by-products—a common challenge when using unsubstituted piperazine.[8] The reaction can often be performed neat or in a protic solvent like methanol or ethanol, which can facilitate proton transfer in the mechanism.

Detailed Experimental Protocol: Synthesis of Methyl 3-(4-Methylpiperazin-1-yl)propanoate

-

Materials:

-

1-Methylpiperazine

-

Methyl acrylate

-

Methanol (optional, as solvent)

-

-

Apparatus:

-

Round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or sealed vessel for neat reaction)

-

Addition funnel

-

-

Procedure:

-

Reaction Setup: To a round-bottom flask, add 1-methylpiperazine (1.0 eq). If using a solvent, add methanol (approx. 2-3 mL per mmol of piperazine). Begin stirring the solution.

-

Reagent Addition: Add methyl acrylate (1.0-1.1 eq) dropwise to the stirring solution of 1-methylpiperazine. An exotherm may be observed. For larger scale reactions, cooling in an ice bath during the addition is recommended to control the reaction temperature.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature. The reaction is often complete within a few hours. Gentle heating (e.g., to 40-50 °C) can be used to drive the reaction to completion.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting materials.

-

Workup and Purification: Once the reaction is complete, the solvent (if used) is removed under reduced pressure. The crude product is often of sufficient purity for subsequent steps. If further purification is required, vacuum distillation or column chromatography on silica gel can be employed.

-

Visualization: Synthesis Workflow

Caption: Synthetic workflow for the target building block.

Key Chemical Transformations and Applications

The bifunctional nature of Methyl 3-(4-Methylpiperazin-1-yl)propanoate makes it a versatile intermediate. The ester group can be readily transformed into other functionalities, most commonly a carboxylic acid for amide coupling or an alcohol via reduction.

Amide Bond Formation: The Workhorse Reaction

Amide bond formation is arguably the most frequently used reaction in medicinal chemistry.[9] This building block is an excellent precursor for creating amides via a robust, two-step sequence: (1) hydrolysis of the methyl ester to the corresponding carboxylic acid, and (2) coupling of the acid with a primary or secondary amine.

-

Materials:

-

Methyl 3-(4-Methylpiperazin-1-yl)propanoate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Water, Methanol or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl) for acidification

-

-

Procedure:

-

Saponification: Dissolve the starting ester (1.0 eq) in a mixture of water and a co-solvent like methanol or THF. Add an aqueous solution of NaOH or LiOH (1.5-2.0 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until TLC or LC-MS analysis indicates complete consumption of the starting ester.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is approximately neutral or slightly acidic (pH 6-7). The carboxylic acid product, 3-(4-methylpiperazin-1-yl)propanoic acid, may precipitate or can be isolated after solvent removal.[10]

-

Isolation: The product can be isolated by filtration if it precipitates, or by evaporating the solvents and purifying the resulting solid/oil.

-

-

Materials:

-

3-(4-Methylpiperazin-1-yl)propanoic acid (from step 4.1.1)

-

Target amine (primary or secondary)

-

EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)

-

HOBt (Hydroxybenzotriazole)

-

A suitable base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF)

-

-

Procedure:

-

Activation: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

-

Coupling Agent: Add EDCI (1.1 eq) to the mixture and stir at room temperature for 15-30 minutes. This forms the active ester intermediate.

-

Amine Addition: Add the target amine (1.0 eq) followed by the base (DIPEA, 2.0-3.0 eq).

-

Reaction: Allow the reaction to stir at room temperature overnight.

-

Workup and Purification: Quench the reaction with water or saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

-

Ester Reduction to a Primary Alcohol

Reduction of the ester provides access to the corresponding primary alcohol, 3-(4-methylpiperazin-1-yl)propan-1-ol. This alcohol is a valuable intermediate for synthesizing ethers or can be converted into a leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic substitution reactions.[11]

-

Materials:

-

Methyl 3-(4-Methylpiperazin-1-yl)propanoate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous solvent (e.g., THF, Diethyl ether)

-

-

Procedure:

-

Setup: In a dry flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF and cool to 0 °C in an ice bath.

-

Ester Addition: Dissolve the starting ester (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.

-

Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Quenching (Fieser workup): Cautiously quench the reaction by sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. The combined filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the desired alcohol.

-

Visualization: Key Chemical Transformations

Caption: Key transformations of the core building block.

Case Study: Application in the Synthesis of Kinase Inhibitor Scaffolds

The 4-methylpiperazine moiety is a hallmark of many successful tyrosine kinase inhibitors, most notably Imatinib (Gleevec), a frontline therapy for chronic myeloid leukemia (CML).[12][13] The side chain of Imatinib is N-(5-amino-2-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide. While the synthesis of Imatinib itself involves coupling 4-(4-methylpiperazinomethyl)benzoyl chloride with the core amine, our building block provides a synthetically equivalent and versatile alternative for constructing similar scaffolds.[12][14]

The 3-carbon propanoate linker offers a different spacing and vector compared to the benzylmethyl linker in Imatinib, which can be crucial for optimizing binding interactions in a new target. A medicinal chemist could use the building block to rapidly synthesize a library of analogues by:

-

Hydrolyzing Methyl 3-(4-Methylpiperazin-1-yl)propanoate to its carboxylic acid form.

-

Coupling this acid with a diverse range of aromatic or heteroaromatic amines (the "warheads" of the kinase inhibitor).

This strategy allows for the exploration of new chemical space while retaining the beneficial properties of the 4-methylpiperazine tail.

Visualization: Drug Synthesis Workflow

Caption: Logic flow for drug candidate synthesis.

Conclusion

Methyl 3-(4-Methylpiperazin-1-yl)propanoate is more than just a chemical intermediate; it is a strategically designed building block that provides a direct entry point into chemical space rich with therapeutic potential. Its straightforward synthesis, predictable reactivity, and the inherent value of the 4-methylpiperazine moiety make it an indispensable tool for medicinal chemists. By leveraging its bifunctional nature, researchers can efficiently construct novel molecules with enhanced drug-like properties, accelerating the journey from initial hit to viable clinical candidate.

References

- Vertex AI Search. (n.d.). An optimized approach in the synthesis of Imatinib intermediates and its analogues.

- Vertex AI Search. (n.d.). An optimized approach in the synthesis of imatinib intermediates and analogues.

- ACS Publications. (2008, April 15). A Facile Total Synthesis of Imatinib Base and Its Analogues. Organic Process Research & Development.

- RSC Publishing. (2016, June 15). An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Advances.

- ACS Publications. (2019, July 31). Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. Organic Process Research & Development.

- Benchchem. (n.d.). An in-depth Technical Guide to Methyl 3-(piperazin-1-yl)propanoate.

- Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)propanoate.

- Fluorochem. (n.d.). 3-(4-Methyl-piperazin-1-yl)-propionic acid ethylester.

- Benchchem. (n.d.). Application Notes and Protocols: Methyl 3-(piperazin-1-yl)propanoate in Organic Synthesis.

- Benchchem. (n.d.). Methyl 3-(piperazin-1-yl)propanoate molecular weight.

- PMC. (n.d.). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine.

- Sigma-Aldrich. (n.d.). 3-(4-methylpiperazin-1-yl)propanoic acid.

- Santa Cruz Biotechnology. (n.d.). 3-(4-Methylpiperazin-1-yl)propionic acid.

- PubChem. (n.d.). 3-(4-Methylpiperazin-1-yl)propanoic acid.

- Benchchem. (n.d.). Ethyl 3-(4-methylpiperazin-1-yl)propanoate.

- MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- ChemicalBook. (2026, January 13). 3-(4-methylpiperazin-1-yl)propanoic acid.

- MDPI. (2021, April 2). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative.

- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

Sources

- 1. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Ethyl 3-(4-methylpiperazin-1-yl)propanoate | 7148-05-2 | Benchchem [benchchem.com]

- 6. 3-(4-methylpiperazin-1-yl)propanoic acid | 55480-45-0 [sigmaaldrich.com]

- 7. 3-(4-Methylpiperazin-1-yl)propanoic acid | C8H16N2O2 | CID 1395380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. hepatochem.com [hepatochem.com]

- 10. 3-(4-methylpiperazin-1-yl)propanoic acid | 55480-45-0 [chemicalbook.com]

- 11. C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Potential of Methyl 3-(4-Methylpiperazin-1-yl)propanoate Derivatives

Executive Summary

The piperazine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in clinically successful drugs.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetics. This guide delves into the therapeutic potential of derivatives based on the "Methyl 3-(4-Methylpiperazin-1-yl)propanoate" core. This bifunctional molecule, featuring a modifiable secondary amine and an ester group, serves as a versatile starting point for creating extensive compound libraries.[3] We will explore the synthesis, mechanisms of action, and detailed evaluation protocols for three primary areas of biological activity: anticancer, antimicrobial, and anti-inflammatory. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for novel therapeutic discovery.

The Core Scaffold: Synthesis and Derivatization Strategy

The parent compound, Methyl 3-(4-Methylpiperazin-1-yl)propanoate, provides two primary points for chemical modification to generate diverse derivatives: the secondary amine of the piperazine ring and the methyl ester. The most common strategy involves the N-alkylation or N-acylation of the piperazine nitrogen, which readily reacts with various electrophiles like alkyl halides or acid chlorides.[3] This allows for the systematic introduction of a wide array of functional groups to probe structure-activity relationships (SAR).

A generalized synthetic approach involves the reaction of Methyl 3-(piperazin-1-yl)propanoate (the demethylated precursor) with an appropriate electrophile. The initial synthesis of this precursor can be achieved via aza-Michael addition between piperazine and methyl acrylate.[4][5]

Caption: General synthetic workflow for N-substituted derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Piperazine derivatives have emerged as a significant class of anticancer agents, capable of interacting with multiple molecular targets implicated in cancer.[1][6] Their derivatives often induce cytotoxicity in tumor cells through mechanisms such as the induction of programmed cell death (apoptosis) and the inhibition of critical cell survival pathways.[7][8][9]

Causality of Action: Key Mechanistic Insights

The anticancer effects of these derivatives are frequently attributed to their ability to modulate key signaling pathways that are dysregulated in cancer.

-

Inhibition of Pro-Survival Signaling: A primary target is the PI3K/Akt/mTOR pathway, which is over-activated in many cancers and plays a central role in promoting cell proliferation and survival.[1] By inhibiting components of this pathway, piperazine derivatives can effectively shut down these survival signals, leading to cancer cell death.[7]

-

Induction of Apoptosis: These compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[8][9] This is often evidenced by the activation of caspases (key executioner proteins in apoptosis) and changes in mitochondrial membrane potential.[8][9]

-

Cell Cycle Arrest: Some derivatives can halt the cancer cell cycle, often at the G1/S or G2/M phase, preventing the cells from dividing and proliferating.[6][7]

Caption: Inhibition of the PI3K/Akt pro-survival pathway by derivatives.

Data Presentation: Quantifying Cytotoxic Potency

The anticancer efficacy is typically quantified by the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

| Compound | Cell Line | Cancer Type | IC50 (µM) [6][8] | Positive Control (Doxorubicin) IC50 (µM) |

| Derivative A | MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.6 | 0.9 ± 0.1 |

| Derivative A | HCT-116 | Colon Carcinoma | 2.8 ± 0.3 | 0.5 ± 0.07 |

| Derivative B | A549 | Lung Carcinoma | 11.5 ± 1.2 | 1.1 ± 0.2 |

| Derivative B | PC-3 | Prostate Carcinoma | 8.1 ± 0.9 | 2.3 ± 0.4 |

Note: Data are for illustrative purposes.

Experimental Protocols: Validating Anticancer Effects

A tiered screening approach is standard practice, beginning with broad cytotoxicity assays and progressing to more specific mechanistic studies.[10]

Caption: Experimental workflow for in vitro anticancer screening.

This protocol determines a compound's effect on cell viability.

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HCT-116) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium (e.g., DMEM with 10% FBS).[11][12] Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM.

-

Drug Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).[11]

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Antimicrobial Activity: Combating Pathogenic Microbes

The piperazine scaffold is present in several antimicrobial agents.[13] Derivatives of Methyl 3-(4-Methylpiperazin-1-yl)propanoate are therefore logical candidates for screening against bacterial and fungal pathogens.[14][15][16]

Causality of Action: Disrupting Microbial Viability

While specific mechanisms must be determined empirically, nitrofurans containing piperazine moieties offer a model. They act as prodrugs activated by bacterial nitroreductases to generate reactive intermediates that cause multi-targeted damage, including DNA damage and inhibition of ribosomal protein synthesis and key metabolic enzymes.[17] This multifaceted attack is advantageous as it can lower the incidence of acquired resistance.

Data Presentation: Determining Minimum Inhibitory Concentration (MIC)

Antimicrobial activity is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), the lowest compound concentration that prevents visible microbial growth.[1][18]

| Compound | Organism | Type | MIC (µg/mL) [19] | Positive Control (Ciprofloxacin) MIC (µg/mL) |

| Derivative C | Staphylococcus aureus | Gram-positive | 8 | 1 |

| Derivative C | Escherichia coli | Gram-negative | 16 | 0.5 |

| Derivative C | Candida albicans | Fungus | 32 | 2 |

| Derivative D | Staphylococcus aureus | Gram-positive | 4 | 1 |

| Derivative D | Escherichia coli | Gram-negative | 8 | 0.5 |

| Derivative D | Candida albicans | Fungus | 16 | 2 |

Note: Data are for illustrative purposes.

Experimental Protocol: Broth Microdilution for MIC Determination[19][20][22]

This is the gold-standard method for quantitative antimicrobial susceptibility testing.

Caption: Workflow for the broth microdilution MIC assay.

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).[17] Concentrations might range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculum Preparation: Select 3-5 isolated colonies of the test organism from a fresh agar plate (18-24 hours old). Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[17]

-

Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]

-

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Seal the plate and incubate at 35±1°C for 16-20 hours in ambient air.[17]

-

Reading the MIC: After incubation, the MIC is read as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The growth control well must show distinct turbidity.[17]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. Salicylate derivatives bearing a piperazine moiety have demonstrated potent anti-inflammatory activities, suggesting that this scaffold is a promising starting point for developing novel anti-inflammatory agents.[20][21]

Causality of Action: Suppressing Inflammatory Mediators

The anti-inflammatory effects of piperazine derivatives can be mediated through several mechanisms:

-

Inhibition of Pro-inflammatory Cytokines: Compounds can significantly inhibit the release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from activated immune cells (e.g., macrophages).[21][22]

-

Modulation of Inflammatory Enzymes: A plausible mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins, key mediators of pain and inflammation.[21]

Data Presentation: Measuring Inhibition of Inflammatory Markers

Efficacy can be demonstrated in vivo through models like carrageenan-induced paw edema or in vitro by measuring the inhibition of inflammatory mediators.

| Compound | Assay | Metric | Result [20][22] | Positive Control (Indomethacin) |

| Derivative E | Carrageenan-induced Paw Edema (in vivo) | % Inhibition of Edema | 58.4% | 65.2% |

| Derivative E | LPS-stimulated RAW 264.7 cells (in vitro) | % Inhibition of TNF-α release | 62.1% | 70.5% |

| Derivative F | Carrageenan-induced Paw Edema (in vivo) | % Inhibition of Edema | 45.2% | 65.2% |

| Derivative F | LPS-stimulated RAW 264.7 cells (in vitro) | % Inhibition of IL-6 release | 55.8% | 68.9% |

Note: Data are for illustrative purposes.

Experimental Protocol: In Vitro Cytokine Release Assay[24]

This protocol assesses a compound's ability to suppress the production of inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and maintain in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test derivatives for 1 hour prior to stimulation.

-

Stimulation: Stimulate the cells by adding LPS (e.g., at 1 µg/mL) to each well (except for the unstimulated control wells).

-

Incubation: Incubate the plate for 24 hours.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the concentration of TNF-α or IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated control.

Conclusion and Future Perspectives

Derivatives of the Methyl 3-(4-Methylpiperazin-1-yl)propanoate scaffold represent a highly versatile and promising class of compounds for therapeutic development. The inherent "drug-like" properties of the piperazine ring, combined with the potential for extensive and systematic chemical modification, provide a robust platform for generating novel candidates with potent anticancer, antimicrobial, and anti-inflammatory activities.

Future research should focus on comprehensive Structure-Activity Relationship (SAR) studies to identify the key structural features responsible for each biological activity. Lead compounds identified through the in vitro screening protocols detailed in this guide should be advanced to in vivo models to evaluate their efficacy, pharmacokinetic profiles, and safety. The ultimate goal is the development of new therapeutic agents with improved potency, selectivity, and lower toxicity compared to existing treatments.[2]

References

- Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. (2025). Benchchem.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

- A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling p

- Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). PMC.

- In vitro antimicrobial susceptibility testing methods. (2018). Pure.

- The different methods for in vitro antimicrobial susceptibility testing...

- Singh, et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. DOI.

- Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. (2025). Benchchem.

- Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio.

- Antimicrobial Susceptibility Testing.

- In Vitro Antibacterial Susceptibility Testing Protocols for Furagin. (2025). Benchchem.

- New Anticancer Agents: In Vitro and In Vivo Evalu

- An In-depth Technical Guide to Methyl 3-(piperazin-1-yl)

- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). PMC - NIH.

- Effect of a novel piperazine compound on cancer cells. (2021).

- An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)

- Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. [Source not available].

- Application Notes and Protocols: Methyl 3-(piperazin-1-yl)propanoate in Organic Synthesis. (2025). Benchchem.

- Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024).

- Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (2016). MDPI.

- Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (2011). MDPI.

- Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity.

- Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. [Source not available].

- Focusing on New Piperazinyl-methyl-3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer. (2023). AVESİS.

- Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (2016). PubMed.

- Methyl 2-Methyl-3-(4-methylpiperazin-1-yl)

- Anti-inflammatory Effect of a New Piperazine Derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. (2018). PubMed.

- Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Eco-Vector Journals Portal.

- Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. (2016). PMC.

- Synthesis and antimicrobial activity of some new N-methyl-piperazinylthiadiazoles and their azetidinones.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).

- Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (2025).

- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2021). Asian Pacific Journal of Health Sciences.

- In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. (2026). PMC.

- Synthesis of Mercapto Heterocyclic Derivatives of 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-thio-propan-1-one and its Biological Activities. (2017). Journal of Environmental Nanotechnology.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. museonaturalistico.it [museonaturalistico.it]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 7. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iv.iiarjournals.org [iv.iiarjournals.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. apjhs.com [apjhs.com]

- 14. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Mercapto Heterocyclic Derivatives of 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-thio-propan-1-one and its Biological Activities | Journal of Environmental Nanotechnology [nanoient.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. apec.org [apec.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Methyl 3-(4-Methylpiperazin-1-yl)propanoate via Aza-Michael Addition

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of Methyl 3-(4-Methylpiperazin-1-yl)propanoate. The described method utilizes the aza-Michael addition, a robust and efficient C-N bond-forming reaction, between 1-methylpiperazine and methyl acrylate. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, mechanistic insights, purification strategies, and characterization data. The protocol is designed to be self-validating, with explanations for key experimental choices to ensure reliable and reproducible results.

Introduction

Methyl 3-(4-Methylpiperazin-1-yl)propanoate is a valuable building block in medicinal chemistry and pharmaceutical development. The piperazine moiety is a privileged scaffold found in numerous approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and bioavailability. The N-methyl group on the piperazine ring can influence the basicity and lipophilicity of the final compound, while the methyl propanoate tail provides a versatile handle for further chemical modifications, such as amide bond formation or ester hydrolysis followed by subsequent coupling reactions.

The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is an atom-economical and highly efficient method for the synthesis of β-amino carbonyl compounds.[1] This approach is particularly well-suited for the preparation of Methyl 3-(4-Methylpiperazin-1-yl)propanoate due to the high nucleophilicity of the secondary amine in 1-methylpiperazine and the electrophilic nature of methyl acrylate. The reaction typically proceeds with high yield and selectivity under mild conditions.

This guide will detail a reliable, scalable, and thoroughly characterized protocol for the synthesis of this important synthetic intermediate.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the secondary amine of 1-methylpiperazine on the β-carbon of methyl acrylate.

Caption: Aza-Michael addition of 1-methylpiperazine to methyl acrylate.

Experimental Protocol

This protocol is based on established procedures for the aza-Michael addition of cyclic amines to acrylates.

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier (Example) |

| 1-Methylpiperazine | ≥99% | Sigma-Aldrich |

| Methyl Acrylate | ≥99%, contains MEHQ as inhibitor | Sigma-Aldrich |

| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | VWR |

| Round-bottom flask | 250 mL | --- |

| Magnetic stirrer and stir bar | --- | --- |

| Reflux condenser | --- | --- |

| Ice bath | --- | --- |

| Rotary evaporator | --- | --- |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | --- |

| TLC visualization | UV lamp (254 nm), Iodine chamber | --- |

| Column chromatography setup | Silica gel (230-400 mesh) | --- |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-methylpiperazine (10.0 g, 99.8 mmol, 1.0 equiv).

-

Dissolve the 1-methylpiperazine in anhydrous methanol (100 mL).

-

Cool the solution to 0 °C using an ice bath. This is a critical step to control the initial exotherm of the reaction upon addition of the acrylate.

-

-

Addition of Methyl Acrylate:

-

Slowly add methyl acrylate (9.0 mL, 9.4 g, 109.8 mmol, 1.1 equiv) dropwise to the stirred solution over a period of 30 minutes. The slow addition is crucial to maintain the reaction temperature and prevent runaway polymerization of the methyl acrylate.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Eluent: Dichloromethane/Methanol (9:1) with 1% triethylamine. The triethylamine is added to prevent tailing of the basic amine product on the acidic silica gel.

-

Visualization: UV light (254 nm) and an iodine chamber. The starting methyl acrylate is UV active, while the product can be visualized with iodine. The reaction is considered complete when the limiting reagent (1-methylpiperazine) is consumed.

-

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

The resulting crude oil can be purified by vacuum distillation or column chromatography. For a high-purity product suitable for pharmaceutical applications, column chromatography is recommended.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Eluent: A gradient of 0-10% methanol in dichloromethane containing 1% triethylamine.

-

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield Methyl 3-(4-Methylpiperazin-1-yl)propanoate as a colorless to pale yellow oil.

-

Workflow Diagram

Caption: Experimental workflow for the synthesis of Methyl 3-(4-Methylpiperazin-1-yl)propanoate.

Characterization Data (Predicted)

As of the date of this publication, dedicated spectral data for Methyl 3-(4-Methylpiperazin-1-yl)propanoate is not widely available in peer-reviewed literature. The following characterization data is predicted based on the analysis of closely related structures, such as Methyl 3-(piperazin-1-yl)propanoate and other N-substituted piperazine derivatives.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 3.67 (s, 3H, -OCH₃), 2.75 (t, J = 7.0 Hz, 2H, -CH₂-COO), 2.6-2.4 (br s, 8H, piperazine ring protons), 2.55 (t, J = 7.0 Hz, 2H, -N-CH₂-), 2.29 (s, 3H, N-CH₃) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 172.5 (C=O), 55.0 (piperazine ring carbons), 53.0 (piperazine ring carbons), 51.5 (-OCH₃), 46.0 (N-CH₃), 31.5 (-CH₂-COO) |

| Mass Spectrometry (ESI+) | m/z 187.1441 [M+H]⁺ |

Discussion

The aza-Michael addition of 1-methylpiperazine to methyl acrylate is a highly efficient and straightforward reaction. The use of a slight excess of methyl acrylate ensures the complete consumption of the more valuable 1-methylpiperazine. The reaction can often be performed neat (without solvent); however, the use of a solvent like methanol helps to control the reaction temperature and facilitates handling.

The primary challenge in this synthesis is the potential for di-addition, where a second molecule of methyl acrylate reacts with the newly formed tertiary amine. However, with 1-methylpiperazine, this is not a concern as there are no remaining N-H protons for a second addition.

Purification via column chromatography on silica gel is effective, but care must be taken to deactivate the acidic silica gel by using a mobile phase containing a small amount of a basic modifier like triethylamine. This prevents streaking and improves the separation.

Safety and Handling

-

1-Methylpiperazine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Methyl Acrylate: Flammable liquid and vapor. Toxic if inhaled and may cause respiratory irritation. It is also a lachrymator. Handle in a fume hood with appropriate PPE. The commercial product is stabilized with an inhibitor (MEHQ) to prevent polymerization.

-

The reaction should be conducted in a well-ventilated area, away from ignition sources.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product formation | Inactive reagents, incorrect stoichiometry, or insufficient reaction time. | Check the purity of the starting materials. Ensure accurate measurement of reagents. Allow the reaction to proceed for a longer duration, monitoring by TLC. |

| Polymerization of methyl acrylate | Reaction temperature too high during addition. | Add the methyl acrylate more slowly to the cooled solution of 1-methylpiperazine to better dissipate the heat of reaction. |

| Product streaking on TLC plate | Interaction of the basic product with the acidic silica gel. | Add 1% triethylamine to the TLC eluent. |

| Difficult purification | Incomplete reaction leading to a mixture of starting material and product. | Ensure the reaction has gone to completion before work-up. Optimize the gradient for column chromatography to achieve better separation. |

Conclusion

The aza-Michael addition provides a reliable and high-yielding route to Methyl 3-(4-Methylpiperazin-1-yl)propanoate. The protocol detailed in this application note is robust and can be readily implemented in a standard organic synthesis laboratory. The resulting product is a key intermediate for the synthesis of a wide range of biologically active molecules.

References

Sources

Application Notes and Protocols: The Strategic Incorporation of Methyl 3-(4-Methylpiperazin-1-yl)propanoate in the Synthesis of Novel Anticancer Agents

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Methyl 3-(4-Methylpiperazin-1-yl)propanoate in the synthesis of anticancer agents. This document provides in-depth scientific context, validated experimental protocols, and the rationale behind methodological choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Privileged Role of the 4-Methylpiperazine Moiety in Oncology

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs.[1][2][3] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, often enhance the aqueous solubility and bioavailability of drug candidates.[1] The N-methylated piperazine, in particular, is a hallmark of numerous successful anticancer therapeutics, including the pioneering tyrosine kinase inhibitor, Imatinib.[4][5] This moiety is frequently employed to introduce a basic center, which can engage in crucial hydrogen bonding interactions with target proteins, and to modulate the overall pharmacokinetic profile of the molecule.[1][5]

Methyl 3-(4-Methylpiperazin-1-yl)propanoate is a versatile bifunctional reagent that serves as an efficient building block for incorporating this key pharmacophore.[6] It offers a reactive secondary amine for conjugation to the core of a potential drug molecule, while the methyl ester provides a handle for further chemical elaboration or can act as a flexible linker.[6] This guide will detail the practical application of this reagent in the synthesis of a key intermediate for a modern class of anticancer agents.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties is paramount for its safe and effective use in the laboratory.

| Property | Value | Source |

| IUPAC Name | Methyl 3-(4-methylpiperazin-1-yl)propanoate | [7] |

| Synonym(s) | 3-(4-methyl-1-piperazinyl)propanoic acid methyl ester | |

| Molecular Formula | C10H20N2O2 | [7] |

| Molecular Weight | 200.28 g/mol | [7] |

| CAS Number | 7148-05-2 | [7] |

| Appearance | Liquid | [7] |

| Purity | Typically ≥95% | |

| Storage | Refrigerated storage recommended | |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [8] |

| Precautionary Statements | P264, P280, P305+P351+P338, P337+P313 | |

| Pictograms | GHS07 (Exclamation mark) |

Note: The safety information is for the corresponding propanoic acid, as detailed GHS information for the methyl ester is less consistently available. Standard laboratory precautions for handling organic chemicals should always be followed. Consult the specific Safety Data Sheet (SDS) from your supplier before use.[9][10][11]

Synthetic Protocol: Amide Coupling for the Preparation of a Kinase Inhibitor Intermediate

This protocol details the synthesis of N-(4-methyl-3-nitrophenyl)-3-(4-methylpiperazin-1-yl)propanamide, a key intermediate that can be further elaborated into a variety of kinase inhibitors through reduction of the nitro group and subsequent coupling reactions. This amide bond formation is a fundamental and widely applicable transformation in pharmaceutical synthesis.

Rationale for Experimental Design

The chosen reaction is a standard amide coupling between the carboxylic acid derived from the hydrolysis of Methyl 3-(4-Methylpiperazin-1-yl)propanoate and an aniline derivative.

-

Hydrolysis of the Ester: The protocol begins with the saponification of the methyl ester to the corresponding carboxylic acid. This is a necessary step to activate the molecule for amide bond formation. Lithium hydroxide is a suitable base for this transformation, as it is effective and the resulting lithium carboxylate is typically well-behaved in subsequent steps.

-

Amide Coupling: A carbodiimide-mediated coupling is employed, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive. EDC is a water-soluble carbodiimide, which facilitates purification by allowing for the easy removal of the urea byproduct through aqueous extraction. HOBt is added to suppress side reactions and minimize racemization (though not a concern for this achiral substrate), leading to higher yields and purity of the desired amide.

-

Solvent and Base: Dichloromethane (DCM) is selected as the solvent due to its inert nature and ability to dissolve a wide range of organic compounds. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included to neutralize the hydrochloride salt of EDC and to maintain a basic environment conducive to the coupling reaction.

Experimental Workflow Diagram

Sources

- 1. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells | MDPI [mdpi.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 3-(4-Methylpiperazin-1-yl)propanoic acid | C8H16N2O2 | CID 1395380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Application Notes & Protocols: Methyl 3-(4-Methylpiperazin-1-yl)propanoate in the Synthesis of Novel Heterocyclic Compounds

Executive Summary & Chemical Profile

In modern drug discovery, optimizing the pharmacokinetic (PK) and physicochemical properties of a lead compound is as critical as its target affinity. Methyl 3-(4-methylpiperazin-1-yl)propanoate (CAS: 33544-40-0)[1] has emerged as a premier bifunctional building block for this purpose. By serving as a versatile precursor, it allows medicinal chemists to seamlessly graft a solubilizing 4-methylpiperazine moiety onto novel heterocyclic scaffolds, such as oxadiazoles, triazoles, and benzimidazoles.

This guide provides an authoritative, self-validating framework for utilizing this ester in the preparation of advanced heterocyclic intermediates, detailing the causality behind experimental conditions and providing robust in-process controls (IPCs).

Mechanistic Insights: The Rationale for the Scaffold

As an Application Scientist, it is essential to understand why this specific building block is chosen over direct functionalization:

-

Aqueous Solubilization via Protonation: The distal tertiary amine of the 4-methylpiperazine group possesses a pKa of approximately 9.0. At physiological pH (7.4), it remains predominantly protonated. This enables the formation of highly stable, water-soluble salts (e.g., hydrochlorides or mesylates), which drastically improves the oral bioavailability of otherwise lipophilic kinase inhibitors[2].

-

Spacer Flexibility (The "Insulator" Effect): Direct attachment of a piperazine ring to an electron-deficient aromatic heterocycle often reduces the amine's basicity via resonance delocalization. The two-carbon propanoate linker (-CH₂-CH₂-) acts as an aliphatic insulator, preserving the high pKa of the terminal amine while providing conformational flexibility to minimize steric clashes within the target protein's binding pocket.

-

Bifunctional Reactivity: The terminal methyl ester acts as a latent electrophile. It can be directly hydrazinolyzed to form a hydrazide[3] (a precursor for 5-membered heterocycles) or saponified to the corresponding carboxylic acid (CAS: 55480-45-0)[4] for standard amide coupling.

Synthetic Workflows & Pathway Visualizations

The synthetic utility of Methyl 3-(4-methylpiperazin-1-yl)propanoate diverges into two primary workflows depending on the target heterocycle.

Workflow A: Hydrazinolysis to 1,3,4-Oxadiazoles and 1,2,4-Triazoles

Direct reaction of the ester with hydrazine hydrate yields the hydrazide intermediate[3]. This intermediate can undergo cyclodehydration with aryl carboxylic acids to form 1,3,4-oxadiazoles, or react with isothiocyanates to yield 1,2,4-triazoles[2].

Workflow A: Synthesis of Oxadiazole and Triazole heterocycles via a hydrazide intermediate.

Workflow B: Saponification to Benzimidazoles

Hydrolysis of the ester provides the propanoic acid derivative[4]. Utilizing standard coupling reagents, the acid is conjugated with ortho-phenylenediamines. Subsequent acid-catalyzed dehydration yields a benzimidazole core.

Workflow B: Saponification and amide coupling leading to Benzimidazole heterocycles.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered with built-in validation steps to ensure reproducibility and high fidelity in structural conversion.

Protocol 1: Synthesis of 3-(4-Methylpiperazin-1-yl)propanehydrazide

Causality: Hydrazine is a powerful nucleophile, but an excess must be used to prevent the formation of symmetric, inactive diacylhydrazines. Ethanol is chosen as the solvent to maintain homogeneity and allow for a safe reflux temperature.

-

Setup: Dissolve Methyl 3-(4-methylpiperazin-1-yl)propanoate (1.0 eq, 10 mmol) in absolute ethanol (20 mL).

-

Addition: Add hydrazine hydrate (80% aqueous solution, 5.0 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (80 °C) for 12 hours.

-

IPC (In-Process Control): Monitor via TLC (DCM:MeOH = 9:1, Ninhydrin stain). The starting ester will elute higher ( Rf≈0.6 ), while the hydrazide product will remain near the baseline ( Rf≈0.1 ) and stain intensely purple due to the primary amine.

-

Workup: Concentrate the mixture in vacuo to remove ethanol and excess hydrazine. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual water, yielding the crude hydrazide[3] as a viscous oil or low-melting solid.

Protocol 2: Cyclization to 1,3,4-Oxadiazole Derivatives

Causality: Phosphorus oxychloride ( POCl3 ) acts as both the solvent and a potent dehydrating agent, driving the cyclodehydration of the transient diacylhydrazine intermediate forward.

-

Setup: In a dry, argon-purged flask, combine the crude hydrazide from Protocol 1 (1.0 eq) with an aryl carboxylic acid (1.0 eq).

-

Reagent Addition: Carefully add POCl3 (10 volumes). Warning: Highly exothermic and corrosive.

-

Reaction: Heat the mixture to 90 °C for 6 hours.

-

IPC: Monitor via LC-MS. Look for the [M+H]+ of the target oxadiazole. The presence of a mass +18 Da higher indicates incomplete cyclization (un-dehydrated diacylhydrazine).

-

Quench & Isolate: Cool the reaction to room temperature and pour it dropwise over crushed ice. Neutralize carefully with saturated aqueous NaHCO3 to pH 8. Extract with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate.

Protocol 3: Saponification to 3-(4-Methylpiperazin-1-yl)propanoic acid

Causality: Because the resulting acid is a highly water-soluble zwitterion, traditional aqueous extraction will lead to total product loss. The protocol isolates the product as a stable dihydrochloride salt[4].

-

Setup: Dissolve the ester (1.0 eq) in a 1:1 mixture of THF and water (0.5 M).

-

Hydrolysis: Add Lithium hydroxide monohydrate ( LiOH⋅H2O , 2.0 eq). Stir at room temperature for 4 hours.

-

IPC: Disappearance of the methyl ester singlet ( ∼3.6 ppm ) in 1H -NMR of a reaction aliquot, or complete consumption of the ester peak in LC-MS.

-

Isolation: Remove THF in vacuo. Cool the aqueous layer to 0 °C and acidify to pH 2 using 4M HCl in dioxane. Lyophilize the aqueous solution completely. Suspend the resulting solid in cold ethanol, filter to remove LiCl salts, and concentrate the filtrate to yield the dihydrochloride salt of the acid[4].

Quantitative Data Presentation

To aid in compound tracking and analytical verification, the physicochemical properties of the key intermediates in these workflows are summarized below.

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Predicted ClogP | Primary Application |

| Methyl 3-(4-methylpiperazin-1-yl)propanoate | 33544-40-0 | 186.25 | 0.8 | Starting Material |

| 3-(4-Methylpiperazin-1-yl)propanoic acid | 55480-45-0 | 172.22 | -0.2 | Amide/Benzimidazole Precursor |

| 3-(4-Methylpiperazin-1-yl)propanehydrazide | 24636-93-9 | 186.25 | -0.5 | Oxadiazole/Triazole Precursor |

References[4] Title: 3-(4-methylpiperazin-1-yl)propanoic acid | 55480-45-0 - ChemicalBook

Sources

- 1. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. WO2009006959A1 - Pyridazinone derivates - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-(4-methylpiperazin-1-yl)propanoic acid | 55480-45-0 [chemicalbook.com]

Troubleshooting & Optimization

How to avoid di-substituted by-products in "Methyl 3-(4-Methylpiperazin-1-yl)propanoate" synthesis

Welcome to the Technical Support Center for the synthesis of Methyl 3-(4-Methylpiperazin-1-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common synthetic transformation. Here, we address frequently encountered challenges, with a primary focus on the prevention of di-substituted by-products, and provide field-proven insights and detailed protocols to ensure the integrity of your synthesis.

Introduction: The Challenge of Selectivity

The synthesis of Methyl 3-(4-Methylpiperazin-1-yl)propanoate is most commonly achieved through an aza-Michael addition of N-methylpiperazine to methyl acrylate. While this reaction is efficient, a significant challenge lies in controlling the selectivity of the addition. N-methylpiperazine possesses two nucleophilic nitrogen atoms: a tertiary amine and a secondary amine. The desired product is formed through the reaction of the secondary amine. However, a competing reaction can occur where the newly formed secondary amine of the product molecule reacts with a second molecule of methyl acrylate, leading to the formation of a di-substituted by-product, Dimethyl 3,3'-(piperazine-1,4-diyl)dipropanoate. This guide will provide you with the strategies to minimize the formation of this impurity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of a di-substituted by-product in my reaction. What is the primary cause of this?

The formation of the di-substituted by-product is a common issue and is primarily due to the reactivity of the secondary amine in the mono-adduct product, which can compete with the starting N-methylpiperazine for reaction with methyl acrylate. Several factors can exacerbate this issue, including stoichiometry, reaction temperature, and the rate of addition of reagents.

Q2: How can I control the stoichiometry of the reaction to favor the mono-substituted product?

Controlling the stoichiometry is a fundamental strategy to favor mono-alkylation. By using a molar excess of N-methylpiperazine relative to methyl acrylate, you can statistically increase the probability that a molecule of methyl acrylate will react with a molecule of the starting amine rather than the mono-substituted product.

Recommendation: A common starting point is to use a 2 to 5-fold molar excess of N-methylpiperazine. The optimal ratio may need to be determined empirically for your specific reaction scale and conditions.

| Molar Ratio (N-methylpiperazine : Methyl Acrylate) | Expected Outcome |

| 1 : 1 | High probability of di-substitution |

| 2 : 1 | Improved mono-selectivity |

| 3-5 : 1 | Generally good to excellent mono-selectivity |

Q3: Does the rate of addition of methyl acrylate matter?

Absolutely. The rate of addition of the Michael acceptor (methyl acrylate) is a critical parameter. A slow, dropwise addition of methyl acrylate to the solution of N-methylpiperazine helps to maintain a low instantaneous concentration of the acrylate. This ensures that there is always a large excess of the starting amine available to react, thereby minimizing the opportunity for the mono-adduct to react with a second molecule of acrylate.[1]

Experimental Protocol 1: Stoichiometric Control and Slow Addition

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylpiperazine (3.0 eq.) in a suitable solvent such as methanol or acetonitrile.

-

Cooling: Cool the solution to 0 °C in an ice bath. Lower temperatures can help to control the exothermic nature of the reaction and improve selectivity.

-

Slow Addition: Add methyl acrylate (1.0 eq.), dissolved in a small amount of the reaction solvent, to the dropping funnel. Add the methyl acrylate solution dropwise to the stirred N-methylpiperazine solution over a period of 1-2 hours.

-

Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to remove the excess N-methylpiperazine and any remaining di-substituted by-product.

Q4: What is the effect of reaction temperature on the formation of the di-substituted by-product?

The aza-Michael addition is an exothermic reaction. Running the reaction at elevated temperatures can increase the rate of both the desired mono-addition and the undesired di-addition. However, lower temperatures generally favor the kinetic product, which in this case is the desired mono-adduct. By keeping the temperature low (e.g., 0-10 °C), you can often improve the selectivity for the mono-substituted product.

Q5: Are there any methods to temporarily "protect" one of the amine groups to ensure mono-substitution?

Yes, this is a very effective strategy. Two common methods are the use of a mono-protonated salt and in-situ protection with carbon dioxide.

1. In-Situ Mono-protonation: By reacting N-methylpiperazine with one equivalent of a strong acid (like HCl), you can form the mono-hydrochloride salt. The protonated tertiary ammonium group is no longer nucleophilic, effectively "protecting" it and directing the Michael addition to the free secondary amine.[2][3]

Experimental Protocol 2: Mono-protonation Strategy

-

Salt Formation: In a reaction vessel, dissolve N-methylpiperazine (1.0 eq.) in a suitable solvent (e.g., ethanol). Slowly add one equivalent of aqueous hydrochloric acid with stirring.

-

Addition of Michael Acceptor: To this solution, add methyl acrylate (1.0 eq.) dropwise at room temperature.

-

Reaction and Work-up: Stir the reaction mixture at room temperature for 4-6 hours. After completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the crude product, which can be further purified.